2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid
Overview
Description
3-allyl-2-hydroxybenzoic acid is a hydroxybenzoic acid. It derives from a salicylic acid.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with biological targets via uv light-induced covalent modification .
Mode of Action
It is suggested that when appended to a ligand or pharmacophore through its acid linker, this compound allows for uv light-induced covalent modification of a biological target . This suggests a potential for downstream applications via the alkyne tag .
Result of Action
The potential for uv light-induced covalent modification of a biological target suggests that it may have significant effects at the molecular level .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase enzymes, where it acts as an inhibitor. This interaction is similar to that of salicylic acid, leading to anti-inflammatory effects. Additionally, this compound can interact with peroxidase enzymes, influencing oxidative stress responses in cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to modulate cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting cyclooxygenase enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins. Furthermore, this compound can influence gene expression related to antioxidant responses, thereby enhancing cellular defense mechanisms against oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the synthesis of inflammatory mediators. Additionally, it can modulate the activity of peroxidase enzymes, leading to changes in the cellular redox state. These interactions result in altered gene expression, particularly genes involved in inflammation and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory and antioxidant effects in cells. The extent of these effects may diminish over time due to potential degradation of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity. At high doses, it can cause adverse effects such as gastrointestinal irritation and liver toxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation reactions to form glucuronides and sulfates. These metabolites are then excreted via the kidneys. The compound can also influence metabolic flux by modulating the activity of enzymes involved in oxidative stress responses, thereby affecting the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. It can be directed to these compartments through specific targeting signals and post-translational modifications. The localization of the compound within these organelles is crucial for its activity, as it allows for direct interaction with enzymes involved in oxidative stress and inflammation .
Properties
IUPAC Name |
2-hydroxy-3-prop-2-enylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-4-7-5-3-6-8(9(7)11)10(12)13/h2-3,5-6,11H,1,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLDIJDRZWBPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294108 | |
Record name | 3-allyl-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42729-96-4 | |
Record name | 42729-96-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-allyl-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3-(prop-2-en-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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